molecular formula C16H17N3O2 B251633 N-[2-(4-morpholinyl)phenyl]nicotinamide

N-[2-(4-morpholinyl)phenyl]nicotinamide

Cat. No. B251633
M. Wt: 283.32 g/mol
InChI Key: WOPWMFJQZIIELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)phenyl]nicotinamide, also known as NMN, is a molecule that has gained significant attention in the scientific community due to its potential health benefits. NMN is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme that plays a critical role in cellular metabolism and energy production. In recent years, research has shown that NMN supplementation can increase NAD+ levels, leading to a range of potential health benefits.

Mechanism of Action

N-[2-(4-morpholinyl)phenyl]nicotinamide works by increasing NAD+ levels, which plays a critical role in cellular metabolism and energy production. NAD+ is involved in a range of cellular processes, including DNA repair, gene expression, and cell signaling. By increasing NAD+ levels, N-[2-(4-morpholinyl)phenyl]nicotinamide can improve mitochondrial function and energy metabolism, leading to potential health benefits.
Biochemical and Physiological Effects:
N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation has been shown to have a range of biochemical and physiological effects. Studies have shown that N-[2-(4-morpholinyl)phenyl]nicotinamide can improve mitochondrial function, increase energy metabolism, and enhance insulin sensitivity. Other studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may have anti-aging effects, as it has been shown to improve DNA repair mechanisms and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-morpholinyl)phenyl]nicotinamide in lab experiments is that it can increase NAD+ levels, which can improve cellular metabolism and energy production. This can be useful in studying a range of cellular processes, including DNA repair, gene expression, and cell signaling. One limitation of using N-[2-(4-morpholinyl)phenyl]nicotinamide in lab experiments is that it may have off-target effects, as it can interact with a range of cellular processes.

Future Directions

There are a range of potential future directions for N-[2-(4-morpholinyl)phenyl]nicotinamide research. One area of focus is on its potential anti-aging effects, as studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may improve DNA repair mechanisms and reduce inflammation. Other potential areas of focus include studying the effects of N-[2-(4-morpholinyl)phenyl]nicotinamide on specific cellular processes, such as gene expression and cell signaling. Additionally, there is a need for further research on the safety and efficacy of N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation in humans.

Synthesis Methods

N-[2-(4-morpholinyl)phenyl]nicotinamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of nicotinamide with 2-(4-morpholinyl)aniline in the presence of a catalyst such as palladium on carbon.

Scientific Research Applications

N-[2-(4-morpholinyl)phenyl]nicotinamide has been the subject of numerous scientific studies, with research focusing on its potential health benefits. Studies have shown that N-[2-(4-morpholinyl)phenyl]nicotinamide supplementation can improve mitochondrial function, increase energy metabolism, and enhance insulin sensitivity. Other studies have suggested that N-[2-(4-morpholinyl)phenyl]nicotinamide may have anti-aging effects, as it has been shown to improve DNA repair mechanisms and reduce inflammation.

properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-(2-morpholin-4-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C16H17N3O2/c20-16(13-4-3-7-17-12-13)18-14-5-1-2-6-15(14)19-8-10-21-11-9-19/h1-7,12H,8-11H2,(H,18,20)

InChI Key

WOPWMFJQZIIELB-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CN=CC=C3

Origin of Product

United States

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